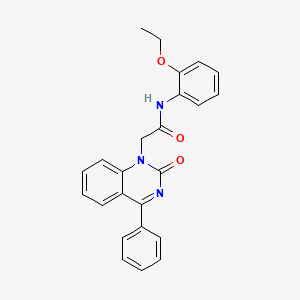

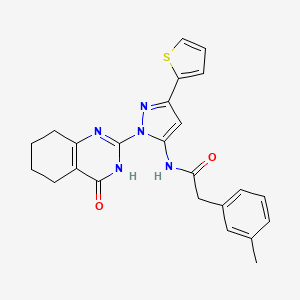

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds similar to the specified sulfonamide often involves multi-step chemical reactions, starting from basic aromatic or heterocyclic compounds. These processes may include nitration, sulfonation, halogenation, and coupling reactions under specific conditions to introduce various functional groups (Sławiński et al., 2006).

Molecular Structure Analysis

The molecular structure of related sulfonamides is typically determined using X-ray crystallography. This analysis provides detailed information about the crystal packing, hydrogen bonding, and overall three-dimensional conformation of the compound. For example, studies have reported on the crystal structures of benzenesulfonamide derivatives, revealing their solid-state conformations and intermolecular interactions (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

Sulfonamide compounds participate in various chemical reactions, such as condensation, substitution, and cyclization, depending on their functional groups. The reactivity is influenced by the presence of electron-withdrawing or donating substituents on the aromatic ring or heterocycle, affecting their interaction with biological targets or reagents (Coste et al., 2011).

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystallinity are crucial for understanding the compound's behavior in different environments. These properties are determined using techniques like differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and solubility tests in various solvents (Jia et al., 2019).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards nucleophiles or electrophiles, and stability under different conditions, are characterized through spectroscopic methods (NMR, IR, MS) and chemical reactivity tests. For instance, benzenesulfonamide derivatives have been evaluated for their inhibitory activity against enzymes, demonstrating their potential biological activities (Nocentini et al., 2016).

Scientific Research Applications

Antimicrobial and Antiviral Applications

- Sulfonamide derivatives have been synthesized and evaluated for their potential as antimicrobial and antiviral agents. For instance, Schiff bases derived from sulfamethoxazole have shown significant inhibition against various enzymes, suggesting potential for antimicrobial activity. These compounds have been characterized and assessed for their impact on enzyme activities, demonstrating the diverse biological activities sulfonamides can exhibit, including potential anti-HIV properties (Alyar et al., 2019).

Anticancer Research

- Certain benzenesulfonamide derivatives have been studied for their antitumor activities, revealing promising results against specific cancer cell lines. This suggests that modifications to the sulfonamide structure could yield compounds with significant therapeutic potential (Sławiński & Brzozowski, 2006).

Enzyme Inhibition for Therapeutic Applications

- Research on sulfonamide compounds has included their use as enzyme inhibitors, targeting enzymes like carbonic anhydrase. These studies offer insights into designing drugs for conditions such as glaucoma, epilepsy, and cancer, highlighting the versatility of sulfonamides in drug development (Altug et al., 2017).

Photochemical and Photophysical Properties

- Studies have explored the photophysical and photochemical properties of sulfonamide derivatives, particularly in the context of photodynamic therapy for cancer treatment. This includes investigations into compounds that exhibit high singlet oxygen quantum yield, which is crucial for the effectiveness of photodynamic therapy (Pişkin et al., 2020).

Environmental Applications

- The photochemical decomposition of sulfonamide antibiotics in aqueous solutions has been studied to understand their environmental fate. This research is crucial for assessing the impact of pharmaceutical compounds on water quality and developing strategies for water treatment (Zhou & Moore, 1994).

properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O6S/c1-14-22-19(12-29-14)16-7-9-17(10-8-16)31(27,28)23-18(15-5-3-2-4-6-15)11-24-20(25)13-30-21(24)26/h2-10,12,18,23H,11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKFCPJBBCZAJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(4-Fluorophenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2497889.png)

![3-(3,4-Dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2497894.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2497895.png)

![2-chloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2497896.png)

![N-(4-methoxybenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2497904.png)

![N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2497906.png)